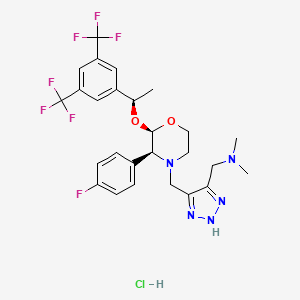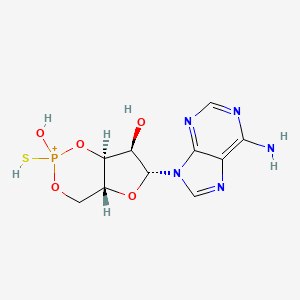
Rp-cAMPS triethylammonium salt
Übersicht
Beschreibung
Rp-cAMPS triethylammonium salt is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research. It is a potent inhibitor of protein kinase A (PKA) and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
Rp-cAMPS triethylammonium salt is notable for its role as a specific antagonist of the cAMP-dependent protein kinase in eukaryotic cells. This property makes it a valuable tool in studying cAMP as a second messenger across various biological systems. A method for its enzymatic synthesis was developed using the adenylate cyclase from Bordetella pertussis, enabling the preparation of Rp-cAMPS on a large scale (van Lookeren Campagne et al., 1990).
Neurological Research
Rp-cAMPS has been employed in neurological research, particularly in studying the role of cyclic adenosine monophosphate-dependent protein kinase (PKA) in the nucleus accumbens (NAc) and its impact on learning and conditioning with amphetamine. It was observed that Rp-cAMPS could block the acquisition but not the expression of NAc reward-related learning for natural rewards and the acquisition of psychostimulant drug conditioning (Gerdjikov et al., 2006).
Cardiac Research
In cardiac research, Rp-cAMPS was used to study the modulation of human cardiac sodium channels. It was found that Rp-cAMPS, as a PKA inhibitor, did not affect the peak current of sodium channels, indicating its specificity in this context (Frohnwieser et al., 1997).
Memory and Learning
Investigations into conditioned taste aversions revealed that Rp-cAMPS could interfere with long-term, but not short-term, memory, suggesting its involvement in the consolidation of long-term memory. The amygdala was identified as a crucial site for this activity (Koh et al., 2002).
Cellular Studies
Rp-cAMPS has been used in various cellular studies. It demonstrated antagonistic properties against cAMP in several cellular systems, such as glucagon-induced glucose production and isoproterenol-induced lipolysis. However, its full potential as an intracellular antagonist of cAMP has not been fully exploited due to synthesis and purification challenges, potency issues, and cell membrane permeability in some systems (Botelho et al., 1988).
Neuroscience
In neuroscience, Rp-cAMPS was used to explore the role of the extracellular signal-regulated kinase (ERK) cascade in synaptic transmission. It helped to demonstrate the requirement of PKA and the ERK1/2 cascade for chemically induced long-lasting increases in synaptic efficacy in rat motor cortex slices (Grzegorzewska et al., 2004).
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-cAMPS triethylammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



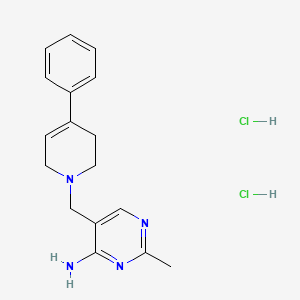
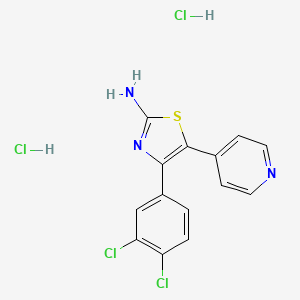
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)
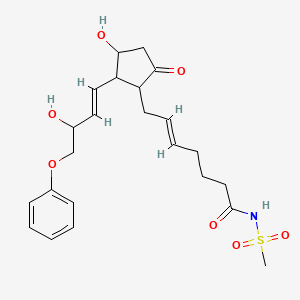
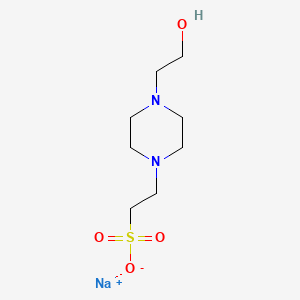
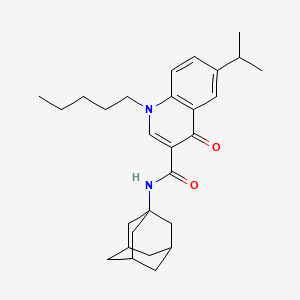
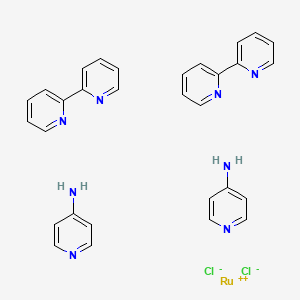
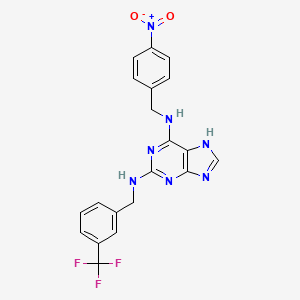

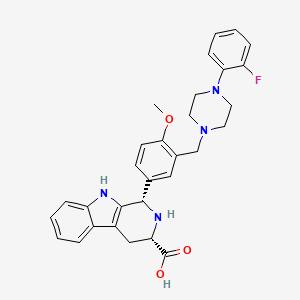
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)
